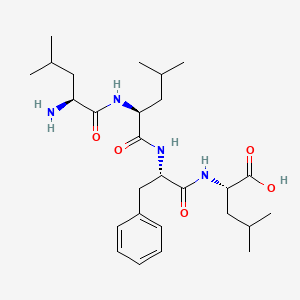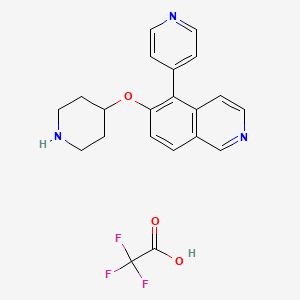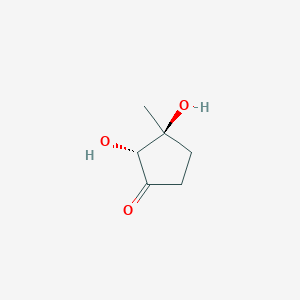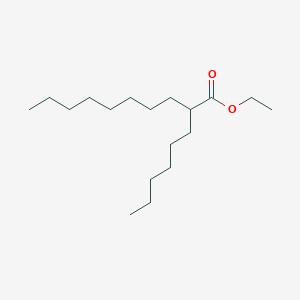![molecular formula C13H13Cl2NO3 B14197005 (2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate CAS No. 922735-35-1](/img/structure/B14197005.png)
(2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate: is an organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a cyano group, a dichlorophenyl group, and an acetate group, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate typically involves multiple steps. One common method includes the reaction of (2,4-dichlorophenyl)methanol with a suitable cyanating agent to introduce the cyano group. This is followed by the esterification of the resulting intermediate with acetic anhydride to form the acetate ester. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization or chromatography are essential to obtain the desired product with high purity.
化学反应分析
Types of Reactions: (2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, (2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate is used as an intermediate in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activities. It can be used in the development of bioactive molecules that target specific enzymes or receptors in biological systems.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine its efficacy in treating various diseases by modulating biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of (2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The dichlorophenyl group can interact with hydrophobic pockets in proteins, influencing their activity. The acetate group can undergo hydrolysis, releasing acetic acid and modifying the local environment.
相似化合物的比较
- (2R)-1-Cyano-3-[(2,4-difluorophenyl)methoxy]propan-2-yl acetate
- (2R)-1-Cyano-3-[(2,4-dibromophenyl)methoxy]propan-2-yl acetate
- (2R)-1-Cyano-3-[(2,4-dimethylphenyl)methoxy]propan-2-yl acetate
Comparison: Compared to its analogs, (2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate is unique due to the presence of chlorine atoms, which can significantly influence its reactivity and biological activity. The dichlorophenyl group provides a balance of hydrophobicity and electron-withdrawing effects, making it distinct from other similar compounds with different substituents.
属性
CAS 编号 |
922735-35-1 |
|---|---|
分子式 |
C13H13Cl2NO3 |
分子量 |
302.15 g/mol |
IUPAC 名称 |
[(2R)-1-cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl] acetate |
InChI |
InChI=1S/C13H13Cl2NO3/c1-9(17)19-12(4-5-16)8-18-7-10-2-3-11(14)6-13(10)15/h2-3,6,12H,4,7-8H2,1H3/t12-/m1/s1 |
InChI 键 |
CAPLYRUTYVBJOQ-GFCCVEGCSA-N |
手性 SMILES |
CC(=O)O[C@H](CC#N)COCC1=C(C=C(C=C1)Cl)Cl |
规范 SMILES |
CC(=O)OC(CC#N)COCC1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(1,3-benzodioxol-4-yl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14196931.png)
![2,2'-(Propane-2,2-diyl)bis[5-(2,4,6-trimethylphenyl)-1H-pyrrole]](/img/structure/B14196937.png)
![1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]-](/img/structure/B14196943.png)




![3-Chloro-5-[2-(2,4-dioxopentan-3-yl)hydrazinylidene]-6-oxocyclohexa-1,3-diene-1-sulfonic acid](/img/structure/B14196959.png)
![2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14196962.png)
![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal](/img/structure/B14196978.png)


![Imidazolidinetrione, bis[(nitrooxy)methyl]-](/img/structure/B14197004.png)
